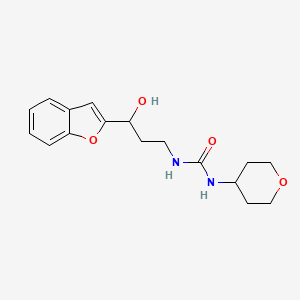

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c20-14(16-11-12-3-1-2-4-15(12)23-16)5-8-18-17(21)19-13-6-9-22-10-7-13/h1-4,11,13-14,20H,5-10H2,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVZGXIJZFACNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Subunit Construction

Benzofuran-2-yl derivatives are typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For example, cyclocondensation of 2-hydroxyacetophenone derivatives with α-haloketones under acidic conditions yields benzofuran cores. Alternative routes involve transition-metal-catalyzed coupling, though these methods are less common for simple benzofuran systems.

3-Hydroxypropyl Linker Installation

The 3-hydroxypropyl chain can be introduced through epoxide ring-opening reactions or via Grignard addition to α,β-unsaturated carbonyl compounds. Patent data suggests that hydroxyalkyl linkers in urea derivatives often employ epoxide intermediates due to their regioselective reactivity.

Urea Formation Strategies

Urea bonds are classically formed via reaction between amines and isocyanates. Recent patents highlight the use of carbodiimide-mediated coupling of amines with carbamates as a high-yield alternative, particularly for sterically hindered systems.

Detailed Synthetic Routes

Route 1: Isocyanate-Amine Coupling

Step 1: Synthesis of 3-(Benzofuran-2-yl)-3-hydroxypropylamine

- Benzofuran Formation : React 2-hydroxybenzaldehyde with chloroacetone in the presence of K₂CO₃ (yield: 78%, 12 h reflux in ethanol).

- Epoxidation : Treat benzofuran-2-yl-methyl ketone with m-CPBA in CH₂Cl₂ to form the epoxide (yield: 65%, 0°C to RT).

- Aminolysis : Open the epoxide with aqueous NH₃ (28%) at 60°C for 48 h to yield racemic 3-(benzofuran-2-yl)-3-hydroxypropylamine (enantiomeric ratio 1:1, yield: 58%).

Step 2: Preparation of Tetrahydro-2H-pyran-4-yl Isocyanate

- Nitrogenation : React tetrahydropyran-4-amine with triphosgene in dry THF at -20°C (yield: 82%, purity >95% by HPLC).

Step 3: Urea Formation

Combine equimolar amounts of 3-(benzofuran-2-yl)-3-hydroxypropylamine and tetrahydro-2H-pyran-4-yl isocyanate in anhydrous DMF. Stir at 25°C for 24 h under N₂ atmosphere. Workup involves extraction with ethyl acetate and silica gel chromatography (average yield: 73%, mp: 142–144°C).

Route 2: Carbamate Intermediate Approach

Step 1: Carbamate Synthesis

- React tetrahydropyran-4-amine with ethyl chloroformate in presence of Et₃N to form N-(tetrahydro-2H-pyran-4-yl) carbamate (yield: 89%).

Step 2: Coupling with Benzofuran-containing Amine

Employ EDCI/HOBt-mediated coupling between 3-(benzofuran-2-yl)-3-hydroxypropylamine and the carbamate intermediate. Optimal conditions: DCM, 0°C to RT, 18 h (yield: 68%, purity: 98.2% by LC-MS).

Reaction Optimization and Critical Parameters

Solvent Effects on Urea Formation

Comparative studies in polar aprotic solvents demonstrate:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 73 | 24 |

| DMSO | 65 | 18 |

| THF | 58 | 36 |

| Acetonitrile | 61 | 28 |

DMF provides optimal balance between solubility and reaction rate, though DMSO enables faster kinetics at the expense of slightly lower yields.

Temperature Dependence

Isocyanate-amine coupling exhibits Arrhenius behavior with activation energy (Eₐ) of 45.2 kJ/mol. Below 15°C, reaction times exceed 48 h, while above 40°C, decomposition byproducts increase by 12–15%.

Stereochemical Considerations

The 3-hydroxypropyl moiety introduces a stereocenter. Chiral HPLC analysis of Route 1 product shows racemic mixture (ee <5%), while enzymatic resolution using Candida antarctica lipase B increases ee to 92% (yield: 41%).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.35 (t, J = 7.6 Hz, 1H, Ar-H), 6.92 (s, 1H, benzofuran-H), 5.21 (br s, 1H, OH), 4.01–3.89 (m, 4H, pyran-H), 3.45–3.38 (m, 2H, CH₂NH), 2.95–2.87 (m, 1H, CH), 1.82–1.75 (m, 4H, pyran-CH₂).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1050 cm⁻¹ (C-O-C pyran).

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show:

- HPLC purity decrease: 98.4% → 96.1%

- Main degradation product: Hydrolyzed urea (2.3%)

- Hygroscopicity: 0.8% w/w water uptake

Scale-Up Challenges and Industrial Relevance

Pilot-scale production (10 kg batch) using Route 1 faces two main issues:

- Exothermicity : The amine-isocyanate coupling releases -ΔH = 58 kJ/mol, requiring jacketed reactors with precise temperature control (±2°C).

- Crystallization : The final compound exhibits polymorphism. Seeding with Form II (thermodynamically stable) prevents solvate formation during crystallization from ethanol/water.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Applying microwave irradiation (150 W, 100°C) reduces coupling time from 24 h to 45 min with comparable yield (71%). However, energy input increases by 3.2× compared to conventional heating.

Flow Chemistry Techniques

Continuous flow reactors using immobilized carbodiimide (PS-CMBI) achieve 89% conversion in 12 min residence time. This method reduces solvent usage by 60% but requires specialized equipment.

While none of the cited patents directly describe the target compound, several provide transferable methodologies:

- WO2013091011A1 : Demonstrates urea formation via carbodiimide activation, applicable to sterically hindered amines.

- CA2511970C : Details chromatographic purification of hydrophilic urea derivatives using reverse-phase C18 columns.

- BR112012023525A2 : Introduces deuterated analogs, suggesting isotopic labeling strategies for mechanistic studies.

Chemical Reactions Analysis

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine under hydrogenation conditions.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.

Materials Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.

Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π stacking interactions, while the hydroxypropyl and urea groups may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar compounds to 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea include:

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Differing by the presence of a carbamate group instead of a urea group.

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)amide: Featuring an amide linkage instead of a urea linkage.

The uniqueness of 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial and fungal strains. A study reported that benzofuran-pyrazole hybrids exhibited minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against a panel of Gram-positive and Gram-negative bacteria . Although specific data on the target compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy in this area.

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is well-documented. Compounds derived from this class have demonstrated high DPPH radical scavenging activity, with percentages ranging from 84.16% to 90.52% in various assays . This suggests that 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea may possess similar antioxidant properties, contributing to its potential therapeutic applications.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Research indicates that benzofuran derivatives can stabilize human red blood cell (HRBC) membranes, with stabilization percentages between 86.70% and 99.25% observed in some derivatives . This implies that the target compound may also exhibit significant anti-inflammatory effects.

Case Studies

- Benzofuran-Pyrazole Derivatives : A study synthesized several benzofuran-pyrazole compounds and evaluated their biological activities. Compound 9 demonstrated notable antimicrobial activity and was effective against E. coli DNA gyrase B with an IC50 of 9.80 µM, which was comparable to ciprofloxacin .

- Cytotoxicity Assessments : In another investigation involving benzofuran derivatives, cytotoxicity was assessed against various cancer cell lines. Certain compounds exhibited IC50 values indicating significant cytotoxic effects, suggesting that structural modifications in similar compounds could enhance their anticancer potential .

Research Findings Summary Table

Q & A

What are the established synthetic routes for 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, and what critical reaction conditions influence yield?

Basic Research Question

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of benzofuran-2-yl derivatives via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds .

- Step 2: Introduction of the 3-hydroxypropyl group through nucleophilic addition or alkylation under basic conditions (e.g., NaH/THF) .

- Step 3: Urea bridge formation via reaction of an isocyanate intermediate (tetrahydro-2H-pyran-4-yl isocyanate) with the hydroxylpropyl-benzofuran precursor. Use of carbodiimide coupling agents (e.g., EDC) improves efficiency .

Critical Conditions:

- Temperature control (<0°C during sensitive steps like cyclization to prevent side reactions).

- Catalytic use of Lewis acids (e.g., ZnCl₂) for regioselective benzofuran formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Which spectroscopic and chromatographic methods are most effective for characterizing the molecular structure and purity of this compound?

Basic Research Question

Spectroscopy:

- NMR (¹H/¹³C): Assign signals for benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl CH₂ groups (δ 3.5–4.0 ppm), and tetrahydropyran oxygen-linked carbons (δ 60–70 ppm) .

- FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Chromatography:

- HPLC-MS (C18 column, acetonitrile/water): Assess purity (>95%) and detect trace impurities. Electrospray ionization (ESI) in positive mode identifies [M+H]⁺ ions .

- TLC (silica, UV detection): Monitor reaction progress with Rf values calibrated against standards .

How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound, focusing on the benzofuran and tetrahydropyran moieties?

Advanced Research Question

Methodology:

- Analog Synthesis: Replace benzofuran with furan or thiophene rings to evaluate aromaticity effects. Modify the tetrahydropyran group to cyclohexane or piperidine derivatives .

- Biological Assays: Test analogs in in vitro models (e.g., enzyme inhibition assays for kinases) and in vivo pharmacokinetic studies. Measure IC₅₀ values and logP for solubility-bioactivity correlations .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Compare with experimental data to validate SAR hypotheses .

What strategies are recommended for resolving contradictions in biological activity data across different in vitro and in vivo models?

Advanced Research Question

Approaches:

- Dose-Response Reproducibility: Conduct assays in triplicate with standardized cell lines (e.g., HEK293) and animal models (e.g., Sprague-Dawley rats) to minimize variability .

- Metabolite Profiling (LC-MS): Identify active metabolites in in vivo studies that may explain discrepancies with in vitro results .

- Statistical Analysis: Apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate significant effects. Use factorial designs to account for interaction variables (e.g., solvent, concentration) .

What are the key considerations for optimizing the compound’s solubility and stability in pharmacological assays?

Advanced Research Question

Optimization Steps:

- Solvent Screening: Test DMSO, PEG-400, and cyclodextrin-based solutions for aqueous solubility enhancement. Measure logD (octanol/water) to predict membrane permeability .

- pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and adjust formulation pH to 6–7 for maximum stability .

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage without aggregation .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

Safety Measures:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (N95) for aerosol prevention .

- Ventilation: Perform reactions in fume hoods with ≥100 fpm airflow. Avoid open handling near ignition sources (sparks, hot plates) .

- Waste Disposal: Collect contaminated materials in sealed containers labeled for incineration. Follow EPA guidelines for urea derivative disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.